molecular formula C6H8O6 B1237469 L-xylo-hex-3-ulonolactone

L-xylo-hex-3-ulonolactone

Cat. No. B1237469
M. Wt: 176.12 g/mol
InChI Key: PJBQWWHYTVYMLO-MDZRLIFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-xylo-hex-3-ulonolactone is a ketoaldonolactone.

Scientific Research Applications

Synthesis and Characterization

  • L-xylo-hexos-2-ulose (L-sorbosone), potentially involved in the biosynthesis of L-ascorbic acid in some plants, has been synthesized and characterized through various chromatographic and spectroscopic techniques. This includes thin-layer chromatography, high-performance liquid chromatography, capillary gas chromatography, and mass spectrometry (Eycken et al., 1998).

Potential in Biofilm Systems

  • Advanced imaging techniques like laser scanning microscopy, magnetic resonance imaging, and scanning transmission X-ray microscopy, potentially applicable for the study of complex microbial biofilm systems, may offer insights into the structure and dynamics of microbial communities where L-xylo-hex-3-ulonolactone could play a role (Neu et al., 2010).

Industrial Applications

  • The industrial applications of L-xylo-hex-3-ulonolactone derivatives could include the production of xylonate from xylose. This process, involving metabolic engineering of Escherichia coli, demonstrates potential for large-scale xylonate production, a valuable chemical for diverse applications (Cao et al., 2013).

Antitumor and Anticoagulant Properties

  • The study of compounds related to L-xylo-hex-3-ulonolactone in various plants, such as Dysoxylum tpongense, has revealed anti-inflammatory activity and potential for applications in therapies against metabolic abnormalities like atherosclerosis, obesity, and inflammation (Pham et al., 2021).

Prebiotic Potential

  • The potential of xylo-oligosaccharides, possibly derived from L-xylo-hex-3-ulonolactone, as prebiotics in various fields is significant. Their applications include use in animal feed, human food additives, and medicine, showcasing their versatility and utility (Huang et al., 2022).

Anticoagulant Activity

  • Research on pharmaceutical heparins has identified structures related to L-xylo-hex-3-ulonolactone, demonstrating anticoagulant activity. This includes the mapping of heparin using heparin lyases and the generation of novel low molecular weight heparin, which can be crucial for medical applications (Xiao et al., 2011).

properties

Product Name

L-xylo-hex-3-ulonolactone

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

IUPAC Name

(3S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyoxolane-2,4-dione

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,4-5,7-8,10H,1H2/t2-,4-,5+/m0/s1

InChI Key

PJBQWWHYTVYMLO-MDZRLIFHSA-N

Isomeric SMILES

C([C@@H]([C@@H]1C(=O)[C@@H](C(=O)O1)O)O)O

Canonical SMILES

C(C(C1C(=O)C(C(=O)O1)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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